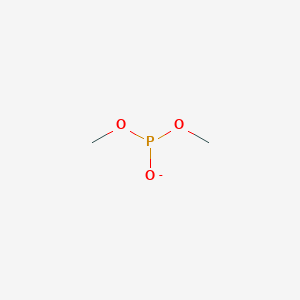

Phosphorous acid, dimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999)

Dimethyl hydrogen phosphite is an organooxygen compound.

Applications De Recherche Scientifique

Agricultural Applications

Insecticides and Herbicides

Dimethyl phosphite is primarily utilized in the synthesis of organophosphate insecticides such as Trichlorphon and glyphosate. These compounds are critical in pest control due to their effectiveness against a wide range of agricultural pests .

Case Study: Synthesis of Glyphosate

Glyphosate, one of the most widely used herbicides globally, can be synthesized using dimethyl phosphite as an intermediate. The production process involves the reaction of DMP with other reagents to form glyphosate, which acts by inhibiting a specific enzyme pathway in plants .

Industrial Applications

Plastic Additives and Flame Retardants

DMP is employed in the manufacturing of plastic additives that enhance the properties of polymers. It serves as a flame retardant in textiles and plastics, reducing flammability and improving safety standards .

Corrosion Inhibitors

In industrial settings, dimethyl phosphite is used as a corrosion inhibitor in lubricating oils and metalworking fluids. It helps protect metal surfaces from oxidation and degradation during processing .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Dimethyl phosphite is also significant in pharmaceutical chemistry for synthesizing various active pharmaceutical ingredients. Its reactivity allows it to participate in numerous organic reactions, facilitating the development of complex molecules used in medications .

Environmental and Safety Considerations

While DMP has beneficial applications, it poses potential health risks if not handled properly. Toxicological studies indicate that exposure can lead to respiratory issues and other health effects in laboratory animals . Therefore, safety protocols must be established when working with this compound.

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Insecticides (e.g., glyphosate) | Effective pest control |

| Industrial | Plastic additives | Enhanced material properties |

| Corrosion inhibitors | Protection against metal degradation | |

| Pharmaceuticals | Synthesis of APIs | Facilitates complex organic reactions |

| Environmental Safety | Toxicological assessments | Understanding health risks |

Propriétés

Numéro CAS |

96-36-6 |

|---|---|

Formule moléculaire |

C2H7O3P C2H6O3P- |

Poids moléculaire |

109.04 g/mol |

Nom IUPAC |

dimethyl hydrogen phosphite |

InChI |

InChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3 |

Clé InChI |

YLFBFPXKTIQSSY-UHFFFAOYSA-N |

SMILES |

COP(O)OC |

SMILES canonique |

COP([O-])OC |

Point d'ébullition |

338 to 340 °F at 760 mm Hg (NTP, 1992) 170.5 °C 170.5 171 °C |

Color/Form |

Mobile, colorless liquid |

Densité |

1.2 (USCG, 1999) 1.2002 g/cu cm at 20 °C Relative density (water = 1): 1.2 |

Point d'éclair |

85 °F (NTP, 1992) 70 °C (Closed cup) 70 °C c.c. |

melting_point |

-60.0 °C 29 °C |

Key on ui other cas no. |

868-85-9 31682-64-1 |

Description physique |

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999) Liquid COLOURLESS LIQUID. |

Pictogrammes |

Flammable; Acute Toxic; Irritant; Health Hazard |

Solubilité |

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in water; miscible with most organic solvents In water, >10 g/100 mL at 20 °C Solubility in water, g/100ml at 20 °C: >10 |

Synonymes |

Phosphonic Acid Dimethyl Ester; Dimethoxyphosphine Oxide; Dimethyl Acid Phosphite; Dimethyl Hydrogen Phosphite; Dimethyl Hydrogen Phosphonate; Dimethyl Phosphonate; Hydrogen Dimethyl Phosphite; Methyl Phosphonate ((MeO)2HPO)_x000B_ |

Densité de vapeur |

7.9 (Air = 1) |

Pression de vapeur |

1 mm Hg at 77 °F ; 8 mm Hg at 122° F; 32 mm Hg at 158° F (NTP, 1992) 4.52 mmHg 1.5 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 0.135 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.